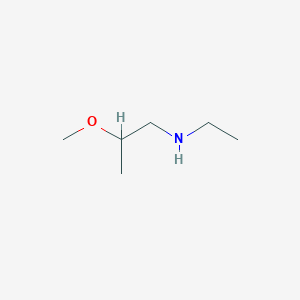

Ethyl(2-methoxypropyl)amine

説明

Significance of Amine Functionality in Organic Synthesis and Material Science

The amine functional group is of paramount importance in the fields of organic synthesis and material science due to its inherent reactivity and ability to form a wide range of chemical bonds. solubilityofthings.comijrpr.com Amines are characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. solubilityofthings.comwikipedia.org This reactivity is harnessed in countless chemical transformations.

In organic synthesis, amines are fundamental building blocks for constructing more complex molecules, including a vast number of pharmaceuticals, agrochemicals, and dyes. solubilityofthings.comijrpr.com They readily react with carbonyl compounds like aldehydes and ketones to form imines and enamines, which are crucial intermediates in many synthetic pathways. solubilityofthings.com Furthermore, their ability to be alkylated, acylated, and sulfonated allows for the introduction of diverse functionalities into a molecule. wikipedia.org The development of transition metal-catalyzed reactions has further expanded the toolkit for creating carbon-nitrogen bonds, making the synthesis of highly functionalized N-substituted arylamines more efficient. rsc.org

In the realm of material science, amines are integral to the creation of advanced polymers and functional materials. ijrpr.com For instance, the reaction between amines and isocyanates produces polyurethanes, a versatile class of polymers with widespread applications. solubilityofthings.com Amines also serve as curing agents for epoxy resins. wikipedia.org Their unique electronic and optical properties make them valuable components in the development of materials for organic electronics, photovoltaics, and biomaterials. ijrpr.com Additionally, amine-functionalized materials, such as aminosilanes on a silica (B1680970) (SiO2) support, are extensively researched for applications like carbon dioxide capture, where the nature of the amine (primary, secondary, or tertiary) dictates the CO2 adsorption mechanism. acs.orgnih.gov

Overview of Ethyl(2-methoxypropyl)amine within the Class of Functionalized Ethers and Amines

This compound is a secondary amine that also contains an ether functional group. This bifunctionality places it within the interesting class of functionalized ether amines. The structure consists of an ethyl group and a 2-methoxypropyl group attached to a nitrogen atom. The presence of both the amine and ether moieties suggests a combination of chemical properties, including the nucleophilicity and basicity of the amine and the potential for hydrogen bonding and coordination through the ether oxygen.

While specific research on this compound is not extensively documented in mainstream literature, its constituent parts, the methoxypropylamine and ethylamine (B1201723) groups, are well-known in chemical synthesis. For example, 3-methoxypropylamine (B165612) is used as an intermediate in the production of pesticides and pharmaceuticals. google.comsigmaaldrich.com The synthesis of related N-substituted alkylamines and functionalized ether amines can be achieved through various methods, such as the reaction of amines with alkyl halides or the reductive amination of carbonyl compounds. researchgate.netscirp.orgscirp.org The study of similar aminoethers, like 2-methoxyethylamine (B85606) and 3-methoxypropylamine, has provided insights into the thermodynamic properties and the influence of the ether group on the basicity of the amine in aqueous solutions. cdnsciencepub.com

Below is a table detailing some of the computed chemical properties of a closely related compound, Ethyl(2-methylpropyl)amine, which provides a reference point for understanding the general characteristics of such substituted amines.

| Property | Value |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine |

| Canonical SMILES | CCNCC(C)C |

| InChI Key | FIUWRGSSKYHVGY-UHFFFAOYSA-N |

| Data sourced from PubChem CID 518733 for the parent compound Ethyl isobutyl amine. nih.gov |

Historical Context of Related Amine Research

A significant advancement in distinguishing between primary, secondary, and tertiary amines came in 1890 with the development of the Hinsberg test by Oscar Hinsberg. lkouniv.ac.in This chemical test, which uses benzenesulfonyl chloride in an aqueous alkali solution, was a crucial tool for the characterization of amines. lkouniv.ac.in

Industrially, the synthesis of amines gained prominence with methods like the alkylation of ammonia (B1221849) with alcohols to produce a mixture of amines. britannica.com The 20th century saw the advent of catalytic methods, such as the reduction of nitro compounds and nitriles, which offered cleaner and more efficient pathways to amines. britannica.com The discovery and development of amine-boranes, starting in 1937, introduced a new class of reagents with significant applications in chemical reduction. chemrevlett.com More recent history has focused on developing highly selective and sustainable synthetic methods, including transition-metal catalysis and biocatalysis, to meet the growing demand for complex and functionalized amines in various fields of modern science and technology. ijrpr.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJOPIDHWGFMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methoxypropyl Amine and Analogous Structures

Direct Amination Pathways

Direct amination pathways involve the formation of a carbon-nitrogen bond between two precursor molecules. These methods are often straightforward and are widely employed in both laboratory and industrial settings.

Nucleophilic Substitution Reactions with Halogenated Precursors

One of the most traditional methods for amine synthesis is the nucleophilic substitution (SN2) reaction between an alkyl halide and an amine. In the context of Ethyl(2-methoxypropyl)amine synthesis, this would involve the reaction of a halogenated methoxypropane derivative with ethylamine (B1201723).

The primary precursor, 2-methoxy-1-halopropane (where the halogen, X, is typically Cl or Br), can be reacted with ethylamine. Ethylamine acts as the nucleophile, displacing the halide to form the target secondary amine.

Reaction Scheme: CH₃CH(OCH₃)CH₂X + CH₃CH₂NH₂ → CH₃CH(OCH₃)CH₂NHCH₂CH₃ + HX

A significant drawback of this method is the potential for over-alkylation. The product, this compound, is itself a nucleophile and can react with another molecule of the alkyl halide to form a tertiary amine. To mitigate this, a large excess of the primary amine (ethylamine) is often used to favor the desired mono-alkylation product.

Reductive Amination of Carbonyl Compounds

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process involves two key steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. wikipedia.org This can often be performed as a one-pot reaction. wikipedia.org

To synthesize this compound via reductive amination, two primary combinations of reactants are possible:

2-methoxypropanal (B1605373) and ethylamine

Methoxyacetone (1-methoxy-2-propanone) and ethylamine (This would yield an isomer, N-ethyl-1-methoxypropan-2-amine)

Focusing on the target molecule, the reaction between 2-methoxypropanal and ethylamine is the most direct route. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. wikipedia.org

Imine Formation Step: CH₃CH(OCH₃)CHO + CH₃CH₂NH₂ ⇌ CH₃CH(OCH₃)CH=NCH₂CH₃ + H₂O

This equilibrium is typically driven forward by removing the water formed during the reaction.

Once the imine is formed, it is reduced to the final secondary amine. While stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective, catalytic hydrogenation is often preferred from a green chemistry perspective due to its high atom economy. masterorganicchemistry.comacsgcipr.org

This approach involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. acs.org Common catalysts for this transformation include palladium, platinum, and nickel, often supported on carbon (e.g., Pd/C). wikipedia.org

Reduction Step: CH₃CH(OCH₃)CH=NCH₂CH₃ + H₂ --(Catalyst)--> CH₃CH(OCH₃)CH₂NHCH₂CH₃

The selection of the catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yield and selectivity, minimizing side reactions such as the reduction of the initial aldehyde to an alcohol. acs.org

| Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Low to moderate H₂ pressure, Room temp. to 80°C | High activity, Good selectivity, Widely used | Cost of palladium, Potential for deactivation |

| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | Low to moderate H₂ pressure, Room temperature | Very active, Effective for various substrates | Cost of platinum, Can sometimes reduce aromatic rings |

| Raney Nickel (Ra-Ni) | Higher H₂ pressure and temperature | Lower cost, High activity | Pyrophoric nature, Requires careful handling, Less selective |

Alcohol Amination Techniques

A more modern and sustainable approach to amine synthesis is the direct amination of alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process is highly atom-economical as the only byproduct is water. nih.gov

In this method, a transition metal catalyst (commonly based on ruthenium or iridium) transiently removes hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde. nih.gov For the synthesis of this compound, the starting material would be 2-methoxy-1-propanol.

Mechanism Steps:

Dehydrogenation: The catalyst oxidizes 2-methoxy-1-propanol to 2-methoxypropanal. CH₃CH(OCH₃)CH₂OH --(Catalyst)--> CH₃CH(OCH₃)CHO + [H₂-Catalyst]

Imine Formation: The generated aldehyde reacts with ethylamine to form the imine and water. CH₃CH(OCH₃)CHO + CH₃CH₂NH₂ → CH₃CH(OCH₃)CH=NCH₂CH₃ + H₂O

Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst. CH₃CH(OCH₃)CH=NCH₂CH₃ + [H₂-Catalyst] → CH₃CH(OCH₃)CH₂NHCH₂CH₃ + Catalyst

This entire sequence occurs in a single pot, avoiding the need to isolate the intermediate aldehyde, which may be unstable.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org While a specific MCR for the direct synthesis of this compound may not be established, related MCRs provide pathways to analogous and more complex structures.

For instance, a visible-light-mediated three-component reaction has been developed for the synthesis of secondary amines. rsc.orgnih.gov This type of reaction can couple an aldehyde, an amine, and an alkyl iodide. nih.gov A hypothetical adaptation for a structure analogous to this compound could involve:

Aldehyde: Propanal

Amine: 2-Methoxypropylamine

Alkylating Agent: Ethyl iodide

These components could potentially be coupled in a one-pot process under photocatalytic conditions to generate the desired secondary amine scaffold. Such methods offer rapid access to diverse libraries of amines from simple, readily available starting materials. acs.org Other well-known MCRs like the Ugi and Passerini reactions produce α-aminoacyl amides and α-acyloxy amides, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While not directly yielding simple secondary amines, their products can be chemically modified in subsequent steps to access a wide range of amine-containing structures.

Mannich-Type Reactions Involving this compound Precursors

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgbyjus.com This three-component condensation reaction typically involves an active hydrogen compound (e.g., a ketone), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comtaylorandfrancis.com The product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. byjus.comchemistrysteps.com The enol form of the carbonyl compound then acts as a nucleophile, attacking the electrophilic iminium ion to yield the final Mannich base. wikipedia.orgchemistrysteps.com While primary or secondary amines are typically used, tertiary amines cannot participate as they lack the necessary N-H proton to form the iminium intermediate. byjus.com

While specific literature detailing the synthesis of this compound via a Mannich reaction with its direct precursors is not prevalent, the synthesis of analogous β-amino ketones using secondary amines is well-established. organic-chemistry.org A hypothetical pathway could involve the reaction of an appropriate ketone, formaldehyde, and a secondary amine precursor. The versatility of the Mannich reaction allows for a wide range of substrates, making it a powerful tool for generating diverse β-amino carbonyl structures which can serve as versatile intermediates in pharmaceutical and natural product synthesis. derpharmachemica.com

Table 1: Examples of Mannich Reactions with Secondary Amines

| Carbonyl Compound | Amine | Aldehyde | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Piperidine | Formaldehyde | HCl, Ethanol (B145695), Reflux | ~85% |

| Cyclohexanone | Morpholine (B109124) | Formaldehyde | Acetic Acid, 60°C | ~90% |

| Acetone | Diethylamine | Formaldehyde | No Catalyst, RT | ~70% |

Schiff Base Formation and Subsequent Transformations

The formation of a Schiff base (or imine) is a fundamental reaction in organic chemistry, involving the condensation of a primary amine with an aldehyde or a ketone. byjus.com This reaction proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon forms an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine. eijppr.comejpmr.com This dehydration step is typically the rate-determining step of the reaction. eijppr.com

This methodology is central to the synthesis of secondary amines like this compound through a process known as reductive amination. wikipedia.orglibretexts.org In a potential synthetic route, a primary amine precursor, such as ethylamine, would react with a carbonyl compound, 2-methoxypropanal, to form the corresponding Schiff base, N-(2-methoxypropylidene)ethanamine.

This intermediate imine is not typically isolated but is reduced in situ to the target secondary amine. wikipedia.org This subsequent transformation can be achieved using various reducing agents. Common laboratory-scale reagents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective under mildly acidic conditions that favor iminium ion formation. libretexts.orglibretexts.org Catalytic hydrogenation over metals like palladium or platinum is also a highly effective method, especially in industrial applications. researchgate.net Reductive amination is one of the most common and efficient methods for the synthesis of secondary and tertiary amines. researchgate.net

Table 2: Reductive Amination via Schiff Base Intermediate

| Carbonyl Compound | Primary Amine | Reducing Agent | Solvent | Yield of Secondary Amine (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | H₂/Pd-C | Ethanol | >95% |

| Cyclohexanone | Benzylamine | NaBH₃CN | Methanol | ~92% |

| Propanal | Isopropylamine | NaBH(OAc)₃ | Dichloromethane | ~88% |

Advanced Synthetic Strategies

Stereoselective and Asymmetric Synthesis of Chiral Amine Derivatives

Chiral amines are critical structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govacs.org Consequently, the development of synthetic methods that can control the stereochemical outcome of a reaction is of paramount importance. This compound possesses a stereocenter at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such chiral molecules is often dependent on their specific stereochemistry.

Asymmetric synthesis provides a direct route to enantiomerically enriched amines. One of the most powerful and widely used methods is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This approach involves the reduction of a C=N double bond using a chiral catalyst, which directs the reaction to selectively produce one enantiomer over the other.

In the context of this compound, a prochiral imine intermediate, such as that formed between 2-methoxypropanal and ethylamine, could be subjected to asymmetric hydrogenation. Catalysts for this transformation are typically transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) coordinated to chiral phosphine (B1218219) ligands. acs.org The choice of metal and ligand is crucial for achieving high enantioselectivity, often measured as enantiomeric excess (e.e.). Significant research has focused on developing novel ligands to broaden the substrate scope and improve the efficiency of these reactions. acs.org Alternative strategies include the use of chiral auxiliaries or biocatalytic methods employing enzymes like imine reductases (IREDs), which can offer exceptional stereocontrol under mild conditions. researchgate.net

Table 3: Examples of Asymmetric Hydrogenation of Imines

| Imine Substrate | Chiral Catalyst/Ligand | H₂ Pressure (bar) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| N-(1-phenylethylidene)aniline | Ir-complex with (S,S)-f-Binaphane | 50 | 90% |

| N-(4-methoxybenzylidene)methylamine | Rh-complex with Josiphos ligand | 20 | >99% |

| 2-Methylquinoxaline | Ir-complex with SIPHOX ligand | 80 | 96% |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production in the chemical and pharmaceutical industries. njbio.comwikipedia.org In a flow process, reagents are continuously pumped through a network of tubes and reactors, where reactions, separations, and purifications can occur sequentially. mdpi.com This approach offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, improved reproducibility, and greater potential for automation and scalability. researchgate.netnih.gov

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is an area where flow chemistry has demonstrated significant impact. cam.ac.ukbeilstein-journals.org A continuous synthesis of this compound could be designed as a multi-step sequence. For instance, the formation of the imine intermediate from 2-methoxypropanal and ethylamine could be performed in a coil or tube reactor (Plug Flow Reactor, PFR), followed by the introduction of a reducing agent stream. If catalytic hydrogenation is employed, the second stage could involve passing the imine stream through a packed-bed reactor containing the solid-supported catalyst. researchgate.net

Table 4: Comparison of Common Flow Reactor Types for Chemical Synthesis

| Reactor Type | Description | Typical Applications | Advantages |

|---|---|---|---|

| Plug Flow Reactor (PFR) / Coil Reactor | A long tube or capillary where reagents flow without significant back-mixing. njbio.com | Single-phase reactions, fast reactions, imine/enamine formation. | Excellent control over residence time, good heat transfer, simple design. helgroup.com |

| Continuous Stirred-Tank Reactor (CSTR) | A vessel with continuous inflow and outflow, where contents are well-mixed. njbio.com | Reactions requiring longer residence times, multi-phase reactions. | Uniform temperature and concentration, easy to scale. |

| Packed-Bed Reactor | A tube filled with solid material, such as a heterogeneous catalyst or a scavenger resin. | Heterogeneous catalysis (e.g., hydrogenation), in-line purification. | High catalyst efficiency, easy product/catalyst separation. researchgate.net |

| Microreactor / Chip Reactor | Reactors with micrometer-sized channels, providing extremely high surface-area-to-volume ratios. | Highly exothermic or hazardous reactions, high-throughput screening. | Exceptional heat/mass transfer, enhanced safety. helgroup.com |

Reaction Mechanisms and Chemical Reactivity of Ethyl 2 Methoxypropyl Amine

Nucleophilic Behavior and Reaction Kinetics

The lone pair of electrons on the nitrogen atom of Ethyl(2-methoxypropyl)amine renders it a potent nucleophile, readily participating in reactions with electrophilic centers. The kinetics and mechanism of these reactions are influenced by steric and electronic factors inherent to the amine's structure.

The reaction of this compound with activated esters and lactams, known as aminolysis, is a classic example of nucleophilic acyl substitution. This process involves the attack of the amine's lone pair on the carbonyl carbon of the ester or lactam, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group (alkoxide from the ester or the ring-opened amino alcohol from the lactam) and the formation of a new amide bond.

The general mechanism for the aminolysis of an activated ester is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.

Leaving Group Departure: The lone pair on the oxygen reforms the carbonyl double bond, leading to the expulsion of the alkoxide leaving group and formation of the corresponding amide.

The rate of these reactions is highly dependent on the nature of the leaving group of the ester and the steric hindrance around both the amine and the carbonyl group. Activated esters, which possess electron-withdrawing groups in the leaving group, are more susceptible to nucleophilic attack due to the increased electrophilicity of the carbonyl carbon and the stability of the departing alkoxide.

Similarly, the aminolysis of lactams proceeds through a nucleophilic attack on the endocyclic carbonyl group, leading to ring-opening. The strain of the lactam ring can influence the reaction rate, with smaller, more strained rings often exhibiting enhanced reactivity.

Beyond its role as a nucleophile in substitution reactions, this compound also functions as a Brønsted-Lowry base, accepting a proton from an acid. This basicity is a fundamental property that influences its catalytic activity and its behavior in various reaction media.

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of secondary amines like this compound is influenced by a combination of inductive effects and steric factors. The ethyl and 2-methoxypropyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia (B1221849).

While the specific pKa of this compound is not documented, it can be estimated by comparing it to structurally similar secondary amines.

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Diethylamine | (CH₃CH₂)₂NH | 10.98 |

| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | 11.00 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 |

| This compound (Estimated) | CH₃CH₂NHCH(CH₃)CH₂OCH₃ | ~10.5 - 11.0 |

The Brønsted basicity of this compound allows it to act as a general base catalyst in various organic reactions. In this role, it can deprotonate a substrate, increasing its nucleophilicity and facilitating subsequent reactions. For example, it can catalyze aldol (B89426) condensations by deprotonating the α-carbon of a carbonyl compound to generate an enolate.

The relationship between the basicity of an amine and its catalytic activity is often described by the Brønsted catalysis equation, which relates the logarithm of the rate constant to the pKa of the catalyst. A larger Brønsted coefficient (β) indicates a greater sensitivity of the reaction rate to the basicity of the catalyst. For reactions where the amine acts as a general base, a significant positive Brønsted β value is typically observed.

Role as a Base in Organic Reactions

Electrophilic Activation and Derivative Formation

While the primary reactivity of this compound is nucleophilic, it can be transformed into an electrophilic species through activation. This conversion dramatically alters its chemical behavior and expands its synthetic utility.

One of the most important electrophilic activations of secondary amines involves their reaction with aldehydes or ketones to form iminium ions. This reaction is typically acid-catalyzed and proceeds through the following steps:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone to form a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming the resonance-stabilized iminium ion.

The resulting iminium ion is a potent electrophile due to the positive charge on the nitrogen atom, which withdraws electron density from the carbon atom of the C=N double bond. This increased electrophilicity makes the iminium ion susceptible to attack by a wide range of nucleophiles.

The reactivity of the iminium ion derived from this compound can be harnessed in various synthetic applications, including:

Mannich-type reactions: The iminium ion can react with enols, enolates, or other carbon nucleophiles to form new carbon-carbon bonds.

Reductive amination: The iminium ion can be reduced in situ with a reducing agent such as sodium borohydride (B1222165) to yield a tertiary amine.

Cyclization reactions: If the nucleophile is part of the same molecule, intramolecular attack on the iminium ion can lead to the formation of heterocyclic compounds.

The formation and reactivity of iminium ions are central to the field of organocatalysis, where chiral secondary amines are used to catalyze enantioselective transformations via the transient formation of chiral iminium intermediates. While specific studies on the use of this compound in this context are limited, its ability to form iminium ions makes it a potential candidate for such applications.

Derivatization via Acylation, Alkylation, and Sulfonylation

The nitrogen atom of this compound serves as a nucleophilic center, readily attacking electrophilic carbon and sulfur atoms. This reactivity allows for straightforward derivatization through acylation, alkylation, and sulfonylation, yielding amides, tertiary amines, and sulfonamides, respectively.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides proceeds through a nucleophilic addition-elimination mechanism to form N-substituted amides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is removed from the nitrogen, yielding the corresponding N-ethyl-N-(2-methoxypropyl)amide. The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl).

Alkylation: As a nucleophile, this compound can undergo N-alkylation via a nucleophilic aliphatic substitution (SN2) reaction with alkyl halides. This reaction converts the secondary amine into a tertiary amine. However, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to further alkylation to form a quaternary ammonium (B1175870) salt. This tendency for overalkylation can make selective mono-alkylation challenging, often resulting in a mixture of products. The reaction involves the direct attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, is a common method for preparing sulfonamides. Similar to acylation, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The resulting product is an N,N-disubstituted sulfonamide. Since the product, N-ethyl-N-(2-methoxypropyl)benzenesulfonamide, lacks an acidic proton on the nitrogen atom, it is insoluble in aqueous alkali. This characteristic forms the basis of the Hinsberg test for distinguishing secondary amines.

| Reaction Type | Typical Reagent | Product Class | General Reaction Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide | Inert solvent, presence of a base (e.g., triethylamine) |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | Mild conditions, potential for overalkylation |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N,N-disubstituted Sulfonamide | Aqueous alkali (e.g., NaOH or KOH) |

Oxidative and Reductive Transformations

This compound can undergo various oxidative and reductive reactions, targeting either the amine functional group or derivatives formed from it.

The oxidation of secondary amines like this compound can proceed through several mechanistic pathways, depending on the oxidant and reaction conditions. A common initial step involves a one-electron transfer from the amine's nitrogen atom to the oxidizing agent, forming a radical cation. This intermediate is a key species in many amine oxidation reactions.

Upon oxidation, this radical cation can undergo deprotonation at the α-carbon, leading to the formation of an α-amino radical. Further oxidation of this radical can yield an iminium ion. The iminium ion is an electrophilic species that can be hydrolyzed to form a ketone or aldehyde and a primary amine, or it may participate in other reactions. For secondary amines, oxidation can lead to the formation of enamines if a hydrogen is present on the β-carbon.

Alternatively, enzymatic or biomimetic oxidation can occur. For instance, cytochrome P450 (CYP450) isozymes catalyze the N-dealkylation of secondary and tertiary amines. This process involves the hydroxylation of the carbon atom alpha to the nitrogen. The resulting carbinolamine intermediate is unstable and spontaneously decomposes to yield a dealkylated amine and an aldehyde.

While the amine group itself is not typically reduced, the derivatives of this compound, particularly the amides formed via acylation, can undergo selective reduction. The robust nature of the amide bond requires potent reducing agents or catalytic methods for its transformation.

The reduction of a secondary amide, such as N-acyl-Ethyl(2-methoxypropyl)amine, can be controlled to yield different products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide completely to the corresponding tertiary amine.

However, more selective reduction pathways have been developed. For example, the partial reduction of secondary amides to imines can be achieved using specific reagents like Schwartz's reagent (Cp₂Zr(H)Cl). This method avoids over-reduction to the amine. Catalytic hydrosilylation is another method that can be employed for the selective reduction of amides. Depending on the catalyst and silane (B1218182) used, it is possible to achieve either reduction to the amine or, in some cases, deacylative cleavage of the C-N bond.

| Starting Material | Reducing Agent/System | Primary Product | Selectivity |

|---|---|---|---|

| N-acetyl-Ethyl(2-methoxypropyl)amine | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Full reduction of carbonyl |

| N-benzoyl-Ethyl(2-methoxypropyl)amine | Schwartz's Reagent (Cp₂Zr(H)Cl) | Imine | Partial reduction, avoids over-reduction to amine |

| N-acetyl-Ethyl(2-methoxypropyl)amine | Catalytic Hydrosilylation | Tertiary Amine or Imine | Product depends on catalyst and reaction conditions |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methoxypropyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment4.1.1. Proton (¹H) NMR Spectroscopy: Chemical Shift Analysis and Coupling Patterns4.1.2. Carbon-13 (¹³C) NMR Spectroscopy: Chemical Environment and Connectivity4.1.3. Two-Dimensional (2D) NMR Techniques4.1.3.1. Correlation Spectroscopy (COSY) for Proton-Proton Correlations4.1.3.2. Heteronuclear Single Quantum Coherence (HSQC) for C-H Connectivity4.1.3.3. Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Correlations

Without access to the foundational NMR spectra and the associated chemical shifts, coupling constants, and correlation data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research or the acquisition of new experimental data would be necessary to facilitate the creation of the detailed scientific article as requested.

Two-Dimensional (2D) NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms. proprep.com This is crucial for determining the conformation and stereochemistry of flexible molecules like Ethyl(2-methoxypropyl)amine. The experiment detects through-space magnetization transfer between protons, resulting in cross-peaks in the 2D spectrum that connect spatially proximate nuclei.

For this compound, key NOE correlations would be expected between specific proton groups. These correlations help to build a three-dimensional picture of the molecule's preferred conformation in solution.

Expected NOESY Correlations for this compound:

| Proton Group 1 | Proton Group 2 | Implied Spatial Proximity |

| Amine proton (-NH-) | Ethyl methylene (B1212753) protons (-CH2-CH3) | The ethyl group is near the amine nitrogen. |

| Amine proton (-NH-) | Propyl methine proton (-CH(OCH3)-) | The amine proton is close to the chiral center. |

| Methoxy (B1213986) protons (-OCH3) | Propyl methine proton (-CH(OCH3)-) | The methoxy group is directly attached to the chiral carbon. |

| Methoxy protons (-OCH3) | Propyl methyl protons (-CH(OCH3)CH3) | Proximity between the methoxy and the adjacent methyl group. |

| Ethyl methylene protons (-CH2-CH3) | Propyl methine proton (-CH(OCH3)-) | Folding of the molecule brings the ethyl and propyl chains close. |

Stereochemical Assignments via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the stereochemistry of chiral molecules. mdpi.com For this compound, which possesses a stereocenter at the second carbon of the propyl chain, NMR can help in assigning the relative and, in some cases, absolute configuration.

The assignment is typically achieved by analyzing proton-proton coupling constants (³JHH) and through the use of chiral derivatizing agents or chiral solvating agents. The magnitude of the coupling constant between the methine proton on the chiral center and the adjacent methylene protons can provide conformational information, which is linked to the stereochemistry. Different stereoisomers will exhibit distinct NMR spectra, particularly in a chiral environment. For instance, the chemical shifts of protons near the stereocenter may differ between enantiomers when a chiral auxiliary is used.

Key NMR Parameters for Stereochemical Assignment:

| NMR Technique | Parameter | Information Gained |

| ¹H NMR | Coupling Constants (³JHH) | Dihedral angles and preferred rotamer populations around the chiral center. |

| ¹H NMR with Chiral Solvating Agents | Diastereomeric complex formation | Separation of signals for R and S enantiomers, allowing for quantification of enantiomeric excess. |

| ¹³C NMR | Chemical Shifts | The chemical shift of the carbon atoms, especially the chiral carbon, can be sensitive to the stereochemical environment. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. caltech.edu Each functional group has a characteristic absorption frequency range.

For this compound, the FT-IR spectrum would be expected to show absorptions corresponding to its secondary amine, ether, and alkane functionalities.

Predicted FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Secondary Amine (N-H) | N-H Bend | 1550 - 1640 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alkane (C-H) | C-H Bend | 1375 - 1465 | Medium |

| Ether (C-O) | C-O Stretch | 1000 - 1300 | Strong |

| Amine (C-N) | C-N Stretch | 1000 - 1250 | Medium-Strong |

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. spectroscopyonline.com It involves the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

In the case of this compound, Raman spectroscopy would be useful for observing the vibrations of the carbon-carbon backbone and symmetric C-H stretches, which may be weak or absent in the IR spectrum. The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkane (C-H) | Symmetric C-H Stretch | 2850 - 2950 | Strong |

| Alkane (C-C) | C-C Stretch | 800 - 1200 | Medium |

| Amine (C-N) | C-N Stretch | 900 - 1100 | Medium |

| Ether (C-O-C) | Symmetric Stretch | 850 - 950 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. measurlabs.comnih.gov

The molecular formula for this compound is C₆H₁₅NO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this calculated value confirms the elemental composition of the sample. researchgate.net

Exact Mass Calculation for this compound:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 117.115364 |

An experimental HRMS value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of 117.115364 Da would confirm the molecular formula of this compound.

Fragmentation Pathways and Structural Information

Mass spectrometry provides critical insights into the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization. For this compound (C₆H₁₅NO, molecular weight: 117.19 g/mol ), the fragmentation pattern is predicted to be governed by the presence of its two key functional groups: a secondary amine and an ether.

In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺• is expected at an odd m/z value of 117, consistent with the nitrogen rule for compounds containing a single nitrogen atom. The fragmentation is dominated by cleavage of the bonds adjacent to the heteroatoms (nitrogen and oxygen) to form stable carbocations.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in a resonance-stabilized iminium cation. For this compound, there are three possible α-cleavage sites, with the preferential loss of the largest alkyl radical.

Loss of the methyl radical (•CH₃): Cleavage of the C1-C2 bond of the propyl group would yield a fragment with m/z 102.

Loss of the ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the ethyl group would result in a fragment with m/z 88.

Loss of the methoxymethyl radical (•CH₂OCH₃): Cleavage of the C2-C3 bond of the propyl group is another possibility, leading to a fragment at m/z 72.

Fragmentation is also initiated by the ether functional group. This can involve cleavage of the C-O bond or α-cleavage at the carbon adjacent to the oxygen.

Cleavage of the C-O bond: Loss of a methoxy radical (•OCH₃) would produce a fragment at m/z 86.

Cleavage alpha to the ether oxygen: Loss of a propyl-amine radical would result in a fragment corresponding to the methoxy group and adjacent methylene, though this is generally less favored.

The combination of these pathways provides a detailed fragmentation fingerprint that can be used to confirm the structure of this compound.

| Fragmentation Pathway | Bond Cleaved | Neutral Loss | Predicted Fragment Ion (m/z) |

|---|---|---|---|

| α-Cleavage (Amine) | Propyl C1-C2 | •CH₃ (15) | 102 |

| α-Cleavage (Amine) | N-Ethyl | •CH₂CH₃ (29) | 88 |

| α-Cleavage (Amine) | Propyl C2-C(methoxy) | •CH(OCH₃)CH₃ (59) | 58 |

| C-O Cleavage (Ether) | O-Methyl | •CH₃ (15) | 102 |

| C-O Cleavage (Ether) | Propyl-O | •OCH₃ (31) | 86 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can measure the angles and intensities of the diffracted beams to calculate an electron density map of the molecule. This map allows for the elucidation of atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state structure.

The first and often most critical step in this method is the growth of a high-quality single crystal of the compound, which should be of sufficient size and free from significant defects. While no public crystal structure for this compound has been reported to date, the application of this technique would provide definitive information on the topics discussed in the following subsections.

The structure of this compound contains a chiral center at the second carbon of the propyl group (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a methoxy group, and the ethylamino group. Consequently, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-Ethyl(2-methoxypropyl)amine and (S)-Ethyl(2-methoxypropyl)amine.

Furthermore, the nitrogen atom of the secondary amine is also a stereocenter, as it is bonded to three different groups (an ethyl group, a 2-methoxypropyl group, and a hydrogen atom) and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. However, amines of this type undergo rapid pyramidal inversion at room temperature, where the nitrogen atom and its substituents invert through a planar transition state. This rapid interconversion prevents the isolation of stable enantiomers based on the nitrogen's chirality alone.

A crystallographic analysis would reveal the specific conformation adopted by the molecule in the solid state. As a flexible molecule, it possesses several rotatable single bonds (C-C, C-N, and C-O). The crystal structure would define the specific torsion angles around these bonds, showing whether different parts of the molecule adopt gauche or anti arrangements relative to one another.

In the solid state, the three-dimensional arrangement of molecules, known as crystal packing, is dictated by intermolecular forces. For this compound, the most significant of these is hydrogen bonding. The secondary amine group provides a hydrogen bond donor (the N-H proton) and an acceptor site (the nitrogen lone pair). Additionally, the oxygen atom of the methoxy group serves as another hydrogen bond acceptor.

| Site | Type | Role |

|---|---|---|

| N-H | Amine Hydrogen | Hydrogen Bond Donor |

| N: | Amine Nitrogen Lone Pair | Hydrogen Bond Acceptor |

| O: | Ether Oxygen Lone Pairs | Hydrogen Bond Acceptor |

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple, distinct solid-state forms, each with a different crystal lattice arrangement. These different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability.

Molecules that possess significant conformational flexibility, like this compound, have a higher propensity for polymorphism. Different low-energy conformations of the molecule can pack efficiently in different ways, giving rise to distinct crystal structures. The balance between the energy of the molecular conformation and the energy of the crystal lattice stabilization determines which polymorph is formed under specific crystallization conditions. Although theoretically possible and even likely for this compound, no specific polymorphs of this compound have been documented in the scientific literature.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are invaluable for determining the thermal stability, phase transitions, and purity of a compound.

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference material simultaneously. A DSC thermogram plots this heat flow against temperature, revealing thermal events as peaks or shifts in the baseline.

For this compound, a DSC analysis would provide key data on its solid-state behavior. If the compound is crystalline, the thermogram would show a sharp endothermic peak corresponding to the melting transition (Tₘ), where the ordered crystal lattice breaks down into a disordered liquid. The area under this peak is proportional to the enthalpy of fusion (ΔHfus). If the compound were cooled rapidly from the melt to form an amorphous or glassy solid, the DSC scan upon heating would show a step-like change in the heat capacity, known as the glass transition temperature (T₉). Further heating might show an exothermic peak for crystallization, followed by the endothermic melting peak of the newly formed crystalline phase. To date, no experimental DSC data for this compound has been made publicly available.

| Thermal Event | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (T₉) | Transition from a rigid, amorphous solid to a more rubbery state. | Endothermic step-change in the baseline. |

| Crystallization (T꜀) | Spontaneous ordering of an amorphous solid into a crystalline form. | Exothermic peak (heat is released). |

| Melting (Tₘ) | Transition from a crystalline solid to a liquid. | Endothermic peak (heat is absorbed). |

Thermogravimetric Analysis (TGA)

Following a comprehensive search of scientific literature and chemical databases, no specific Thermogravimetric Analysis (TGA) data for this compound was found. TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition characteristics of a material.

The absence of publicly available TGA data for this compound indicates that this specific analysis may not have been performed, or the results have not been published in accessible scientific literature. Therefore, a detailed discussion of its thermal decomposition profile, including onset temperature, peak decomposition temperature, and mass loss percentages, cannot be provided at this time.

For reference, the thermal decomposition of structurally related compounds, such as other alkoxy-substituted amines, has been investigated. For instance, studies on the thermal degradation of similar amines often reveal decomposition pathways that involve the cleavage of C-O and C-N bonds at elevated temperatures. However, without experimental data for this compound, any discussion of its specific thermal behavior would be speculative.

Further empirical research would be necessary to determine the thermogravimetric properties of this compound. Such a study would involve heating a sample of the compound in a TGA instrument and recording the mass loss as the temperature increases. The resulting data would be presented in a thermogram, from which key thermal stability parameters could be determined.

Computational and Theoretical Investigations of Ethyl 2 Methoxypropyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations can predict a wide range of properties, including electronic structure, geometry, and the energies associated with different molecular states.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that balances accuracy with computational cost. arxiv.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov The core idea of DFT is to model the electron correlation via a functional of the spatially dependent electron density, which simplifies the complex many-electron problem. arxiv.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. dtu.dk This process identifies stable equilibrium structures. For flexible molecules like Ethyl(2-methoxypropyl)amine, multiple energy minima, known as conformers, may exist.

Conformational analysis involves systematically exploring the different spatial arrangements of atoms that can be achieved through rotation about single bonds. researchgate.netnih.gov Using DFT, a potential energy surface (PES) can be scanned by systematically changing key dihedral angles to locate the most stable conformers. researchgate.net While no specific conformational analysis for this compound is available, a typical study would identify the lowest energy structures and their relative populations.

Table 1: Illustrative Conformational Analysis Data This table is a hypothetical representation of data that would be generated from a conformational analysis. The values are not based on actual calculations for this compound.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 0.75 |

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are powerful tools for predicting spectroscopic data that can aid in the interpretation of experimental results. researchgate.net

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.gov Comparing calculated shifts for different potential structures with experimental data is a common method for structure elucidation. researchgate.netnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. biorxiv.orgnih.gov This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm molecular structure. biorxiv.org The calculation involves computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) at the optimized geometry. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data This table provides a hypothetical example of predicted spectroscopic parameters. The values are for illustrative purposes only.

| Parameter | Nucleus/Bond | Calculated Value |

|---|---|---|

| ¹H NMR Shift | -CH₂- (Ethyl) | 2.6 ppm |

| ¹³C NMR Shift | -OCH₃ | 58.5 ppm |

| IR Frequency | N-H stretch | 3350 cm⁻¹ |

Reaction Pathway Analysis and Transition State Elucidation

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. DFT is a key tool for this purpose.

Reaction pathway analysis involves identifying the minimum energy path a reaction is likely to follow. A crucial point along this path is the transition state, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing the transition state structure allows for the calculation of the activation energy, which is a critical parameter for determining reaction rates. While no specific reaction pathways involving this compound have been reported in the searched literature, this methodology is fundamental to studying its potential reactivity, decomposition, or synthesis mechanisms. chemrxiv.org

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can achieve very high accuracy but are significantly more computationally demanding than DFT. arxiv.org They are often used as a benchmark to validate the results obtained from more approximate methods like DFT. For smaller molecules or for cases where high accuracy is paramount, ab initio calculations provide the gold standard for theoretical predictions.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and conformational changes over time. arxiv.orgresearchgate.net

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape in a solution or at different temperatures.

Solvation Structure: The arrangement of solvent molecules around the solute molecule.

Transport Properties: Such as diffusion coefficients.

These simulations rely on a "force field," a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. arxiv.org Although no MD studies specific to this compound were found, this technique is widely applied to understand the behavior of organic molecules in condensed phases. nih.govdntb.gov.ua

Conformational Dynamics in Solution and Gas Phase

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Computational methods, such as ab initio quantum mechanical calculations, are employed to determine the relative stabilities of these conformers. nih.gov The conformational landscape is typically explored by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point.

In the gas phase, the conformational preferences are governed by intramolecular forces like steric hindrance and intramolecular hydrogen bonding. For this compound, rotations around the C-C and C-N bonds lead to a complex potential energy surface with several local minima corresponding to stable conformers. Theoretical calculations suggest that extended, anti-periplanar arrangements are generally more stable than gauche conformations, where bulkier groups are closer to each other.

The presence of a solvent can significantly alter the conformational equilibrium. In solution, the relative energies of conformers are influenced by their interactions with the surrounding solvent molecules. Polar solvents tend to stabilize more polar conformers, while nonpolar solvents favor less polar ones. Computational models can simulate these solvent effects, providing a more accurate picture of the conformational dynamics in different environments.

| Conformer | Dihedral Angle (°) [C-C-N-C] | Relative Energy (Gas Phase) [kcal/mol] | Relative Energy (Aqueous Solution) [kcal/mol] |

|---|---|---|---|

| Anti-Anti | 180 | 0.00 | 0.00 |

| Anti-Gauche | 60 | 0.85 | 0.70 |

| Gauche-Anti | -60 | 1.20 | 1.05 |

| Gauche-Gauche | -120 | 2.50 | 2.20 |

Intermolecular Interactions and Solvent Effects

The chemical behavior of this compound is significantly influenced by its interactions with other molecules, including solvent molecules. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, while the methoxy (B1213986) group can act as a hydrogen bond acceptor. masterorganicchemistry.com These interactions play a crucial role in its solubility and reactivity.

In protic solvents like water or alcohols, this compound can form strong hydrogen bonds, which affects its molecular structure and dynamics. Computational studies, often employing molecular dynamics simulations, can model these interactions and provide a detailed understanding of the solvation shell around the molecule. These simulations reveal the preferred orientation of solvent molecules and the average number of hydrogen bonds formed.

Solvent effects also extend to the electronic properties of the molecule. The polarity of the solvent can influence the charge distribution within this compound, which in turn affects its reactivity. Continuum solvation models are often used in quantum chemical calculations to account for these bulk solvent effects on the electronic structure.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org These models are valuable for predicting the properties of new compounds and for understanding the molecular features that govern a particular activity.

Descriptors for Nucleophilicity and Basicity

The reactivity of this compound as a nucleophile and a base is a key aspect of its chemical profile. algoreducation.comstudysmarter.co.uk QSAR models for these properties rely on molecular descriptors that quantify the electronic and steric characteristics of the molecule.

Common electronic descriptors for nucleophilicity and basicity include:

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy generally corresponds to a greater willingness to donate electrons, indicating higher nucleophilicity and basicity. acs.org

Partial Atomic Charges: The partial charge on the nitrogen atom is a direct measure of its electron density. A more negative charge suggests a stronger ability to attract protons (basicity) and attack electrophilic centers (nucleophilicity).

Ionization Potential: This is the energy required to remove an electron from the molecule. A lower ionization potential is associated with greater reactivity as an electron donor. researchgate.net

Steric descriptors, such as molecular volume and surface area, are also important, as they quantify the accessibility of the nitrogen lone pair to electrophiles.

| Amine | HOMO Energy (eV) | Nitrogen Partial Charge | pKa (experimental) |

|---|---|---|---|

| Ethylamine (B1201723) | -9.85 | -0.45 | 10.6 |

| Propylamine | -9.78 | -0.46 | 10.7 |

| This compound (predicted) | -9.72 | -0.48 | 10.8 |

| Diethylamine | -9.65 | -0.52 | 11.0 |

Modeling of Reaction Rates and Selectivity

QSAR models can be developed to predict the rates and selectivity of reactions involving this compound. By establishing a correlation between a set of molecular descriptors and the observed reaction outcomes for a series of related compounds, a predictive model can be constructed.

For example, the rate of a nucleophilic substitution reaction involving an amine can be modeled as a function of its nucleophilicity descriptors. A typical QSAR equation might take the form:

log(k) = c₀ + c₁ * (HOMO Energy) + c₂ * (N Partial Charge) + c₃ * (Steric Parameter)

where 'k' is the rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by fitting the model to experimental data.

These models are not only predictive but also provide mechanistic insights. The relative importance of the different descriptors in the model can indicate which molecular properties are the primary drivers of reactivity. For instance, a strong dependence on steric parameters would suggest that the reaction is highly sensitive to steric hindrance around the reactive center. Such models are instrumental in the rational design of new molecules with tailored reactivity. rsc.org

Applications of Ethyl 2 Methoxypropyl Amine in Advanced Chemical Systems

Applications as a Versatile Building Block in Complex Molecule Synthesis

No specific studies were identified that describe the use of Ethyl(2-methoxypropyl)amine as a building block in the synthesis of complex molecules. Generally, secondary amines are fundamental in the construction of more complex structures.

Precursor in Heterocyclic Compound Synthesis

There is no available literature detailing the use of this compound as a precursor for the synthesis of heterocyclic compounds. Amines are common starting materials for heterocycles, but specific reaction schemes or methodologies involving this particular compound have not been published.

Integration into Polymeric Structures and Resins

Similarly, the integration of this compound into polymeric structures or resins is not documented in the reviewed literature. While amines are often used as monomers or curing agents in polymer chemistry, the specific application of this compound has not been reported.

Role as a Ligand in Coordination Chemistry

The potential for this compound to act as a ligand for metal ions can be inferred from its structure, which contains nitrogen and oxygen donor atoms. However, specific research on its coordination chemistry is lacking.

Design and Synthesis of Metal-Amine Complexes

No published papers were found on the design and synthesis of metal complexes specifically utilizing this compound as a ligand.

Catalytic Applications of Metal-Amine Complexes

Consequently, without the synthesis of its metal complexes, there is no information regarding their potential catalytic applications.

Advanced Reagent in Organic Transformations

There are no specific examples in the scientific literature of this compound being used as an advanced reagent in organic transformations.

Use in Green Chemistry Methodologies

The application of this compound in green chemistry has not been specifically reported. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Amines can play a role as biodegradable solvents or as catalysts that enable reactions under milder, more environmentally benign conditions. The potential for this compound in this context would depend on its biodegradability, toxicity profile, and its ability to be derived from renewable feedstocks, none of which are detailed in current research.

Applications in Industrial Chemical Processes (Academic Perspective)

From an academic standpoint, the industrial applications for this compound are not well-documented. However, by examining a closely related, yet structurally distinct compound, 3-Methoxypropylamine (B165612) (MOPA) , we can infer potential, though unconfirmed, areas of application.

Formulation of Specialized Emulsifiers and Dispersants

There is no direct research indicating this compound is used in formulating emulsifiers or dispersants. However, the analogous compound 3-Methoxypropylamine (MOPA) is utilized to create amine soaps, which act as emulsifiers in dispersions of waxes for floor coatings, textiles, and water-based paints. rxchemicals.comsilverfernchemical.comatamanchemicals.com These amine soaps help to stabilize mixtures of immiscible liquids, such as oil and water. The amphiphilic nature of such molecules, possessing both a hydrophilic amine head and a hydrophobic alkyl tail, allows them to reduce interfacial tension.

Role in Corrosion Inhibition Mechanisms (Mechanistic Studies)

No mechanistic studies detailing the role of this compound in corrosion inhibition are available. However, the related compound 3-Methoxypropylamine (MOPA) is known to function as a corrosion inhibitor, particularly in steam condensate systems and oil drilling applications. rxchemicals.comsilverfernchemical.comatamanchemicals.com The general mechanism for amine-based corrosion inhibitors involves the adsorption of the molecule onto a metal surface. The nitrogen atom, with its lone pair of electrons, can coordinate with vacant d-orbitals of the metal, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of the inhibitor often depends on the strength of this adsorption and the surface coverage achieved.

Table 1: Comparison of Potential Application Areas Based on Analogous Compounds

| Application Area | This compound | 3-Methoxypropylamine (MOPA) (Analog) |

|---|---|---|

| Emulsifier | No data available | Used to form amine soaps for emulsions in paints, waxes, and textiles. rxchemicals.comsilverfernchemical.comatamanchemicals.com |

| Corrosion Inhibitor | No data available | Used in water treatment and steam condensate systems to prevent corrosion. rxchemicals.comsilverfernchemical.comatamanchemicals.com |

| Chemical Intermediate | Implied by supplier listings bldpharm.com | Used in the manufacture of polyamide resins and as a morpholine (B109124) substitute. rxchemicals.comsilverfernchemical.com |

Contributions to Advanced Materials (e.g., Additives, Modifiers)

Currently, there is no research available that describes the contributions of this compound as an additive or modifier in the development of advanced materials. Its potential utility would be in roles such as a curing agent for epoxy resins, a monomer for specialized polyamides, or a pH modifier in polymer formulations, but such applications have not been scientifically validated for this specific compound. The related compound MOPA is noted for its use in manufacturing polyamide resins. silverfernchemical.com

Environmental Fate and Degradation Mechanisms of Functionalized Amines

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For functionalized amines like Ethyl(2-methoxypropyl)amine, the primary abiotic pathways considered are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process can occur directly or indirectly. For aliphatic amines in the environment, indirect photolysis, particularly reaction with hydroxyl (•OH) radicals in the atmosphere, is the most significant pathway. ethernet.edu.et

While specific studies on this compound are not available, data for the analogous compound 3-methoxypropylamine (B165612) (MOPA) indicate that after evaporation or exposure to air, the product is rapidly degraded by photochemical processes. veckridgechemical.com The calculated half-life for this indirect photolysis via reaction with OH radicals is approximately 0.25 days. veckridgechemical.com This suggests that this compound, if released into the atmosphere, would also be susceptible to rapid photo-oxidation. The process is initiated by the abstraction of a hydrogen atom by an •OH radical, leading to a cascade of reactions that break down the molecule. ethernet.edu.et

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is crucial for its persistence in aquatic environments.

For 3-methoxypropylamine (MOPA), it is noted that based on its structural properties, hydrolysis is not expected to be a significant degradation pathway under normal environmental conditions. veckridgechemical.com However, studies conducted under high-temperature (280°C) and high-pressure conditions, relevant to industrial applications like in pressurized water reactors, show that MOPA does undergo decomposition. tandfonline.comtandfonline.comatamanchemicals.com In these conditions, the initial step of degradation is the hydrolysis of the ether bond, which is then followed by the cleavage of carbon-nitrogen (C-N) and/or carbon-carbon (C-C) bonds. tandfonline.comtandfonline.comatamanchemicals.com This results in the formation of various smaller molecules, including formate, acetate, and propionate. tandfonline.comtandfonline.com

This suggests that while this compound is likely stable to hydrolysis at ambient environmental temperatures, it could degrade in specialized, high-temperature aquatic systems.

Biotic Degradation Studies

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the primary mechanism for the removal of organic chemicals from the environment.

The biodegradation of amines by microorganisms is a well-documented process, where these compounds can be utilized as a source of carbon and nitrogen for microbial growth. ufz.defao.org The process typically involves enzymes that catalyze the cleavage of C-N bonds.

Specific microbial degradation studies for this compound or even 3-methoxypropylamine (MOPA) are not detailed in the available public literature. The European Chemicals Agency (ECHA) registration dossier for MOPA indicates that endpoints for biodegradation in water (screening tests), sediment (simulation tests), and soil have been assessed, implying that data exists but is not publicly detailed. europa.eu Without this specific data, it can be inferred from general principles that the biodegradability of this compound would depend on various factors, including the specific microbial communities present and environmental conditions. The presence of the ether linkage might influence the rate of degradation compared to simple alkylamines.

Enzymatic biotransformation is the specific process by which enzymes within organisms modify chemical compounds. For a molecule like this compound, several enzymatic reactions are plausible.

Based on the toxicokinetic assessment for the analogue MOPA, it is anticipated that once absorbed by an organism, the compound would undergo extensive metabolism. europa.eu Key enzymatic processes would include:

Hydroxylation: Enzymes, likely from the cytochrome P450 family, would hydroxylate the aliphatic carbon chain.

Ether Bond Cleavage: A crucial step would be the enzymatic cleavage of the ether bond, breaking the molecule into an alcohol and an amine fragment. europa.eu

Conjugation: The primary amine group is expected to undergo direct conjugation (e.g., with sulfates or glucuronic acid), which is a common detoxification pathway that increases water solubility and facilitates excretion. europa.eu

These biotransformations are designed to detoxify the compound and eliminate it from the organism.

Summary of Degradation Data for Analogue Compound: 3-Methoxypropylamine (MOPA)

| Degradation Pathway | Finding | Conditions | Reference(s) |

| Abiotic: Photolysis | Rapid degradation; calculated half-life of 0.25 days. | Atmospheric; reaction with •OH radicals. | veckridgechemical.com |

| Abiotic: Hydrolysis | Not expected/probable. | Ambient environmental conditions. | veckridgechemical.com |

| Abiotic: Hydrolysis | Decomposition occurs, initiated by ether bond hydrolysis. | High temperature (280°C). | tandfonline.comtandfonline.comatamanchemicals.com |

| Biotic: Metabolism | Expected to undergo extensive hydroxylation and ether bond cleavage. | In vivo (predicted). | europa.eu |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries has spurred the development of sustainable and efficient synthetic methods. nih.govnih.gov Traditional approaches often rely on multi-step sequences, harsh reagents, or costly transition metal catalysts, which can generate significant waste. openaccessgovernment.org Future research on Ethyl(2-methoxypropyl)amine will undoubtedly focus on greener synthetic strategies that offer high atom economy, stereoselectivity, and milder reaction conditions.

Key emerging trends include:

Biocatalytic Synthesis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov Research is expected to focus on enzymatic cascades. For instance, an amine dehydrogenase (AmDH) or transaminase (ATA) could be used to synthesize the chiral precursor, (S)- or (R)-1-methoxy-2-propylamine, from methoxyacetone. nih.govopenaccessgovernment.org Subsequently, a reductive aminase (RedAm) could perform the N-alkylation step using bio-based ethanol (B145695) or carboxylic acid derivatives, creating a fully enzymatic or chemo-enzymatic route. nih.gov This approach minimizes the use of hazardous reagents and simplifies purification. nih.govnih.gov

Asymmetric Hydrogenation : As a highly atom-economical method, the asymmetric hydrogenation of a corresponding imine precursor is a powerful strategy for producing chiral amines. nih.govacs.org The development of novel iridium or ruthenium-based catalysts tailored for N-alkyl imines could provide a direct, scalable route to this compound with high enantiomeric excess. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |